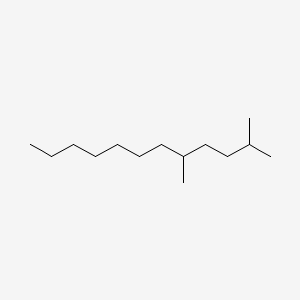
2,5-Dimethyldodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyldodecane is an organic compound with the molecular formula C14H30 . It is a hydrocarbon belonging to the alkane family, characterized by a straight chain of twelve carbon atoms with two methyl groups attached at the second and fifth positions. This compound is typically a colorless liquid with a relatively low density and high boiling point .
Méthodes De Préparation
2,5-Dimethyldodecane can be synthesized through various methods. One common approach involves the methylation of dodecane . This process typically requires a suitable catalyst and specific reaction conditions to achieve the desired methylation at the second and fifth positions. Industrial production methods often involve the separation of dodecane followed by controlled methylation reactions .
Analyse Des Réactions Chimiques
2,5-Dimethyldodecane undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, often using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are typically alcohols, ketones, or carboxylic acids.
Reduction: Although less common, reduction reactions can convert this compound into simpler hydrocarbons.
Substitution: Halogenation is a common substitution reaction, where halogens like chlorine or bromine replace hydrogen atoms in the compound. .
Applications De Recherche Scientifique
2,5-Dimethyldodecane has various applications in scientific research:
Chemistry: It is used as a solvent and a reference compound in chromatographic analyses due to its well-defined structure and properties.
Biology: The compound’s low toxicity makes it suitable for use in biological studies, particularly in understanding lipid interactions and membrane dynamics.
Medicine: While not directly used as a drug, it serves as a model compound in pharmacokinetic studies to understand the behavior of similar aliphatic hydrocarbons in biological systems.
Industry: It is utilized as an additive in fuels and lubricants, enhancing their performance and stability .
Mécanisme D'action
The mechanism of action of 2,5-Dimethyldodecane primarily involves its interactions at the molecular level. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its hydrophobic nature allows it to interact with other non-polar molecules, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
2,5-Dimethyldodecane can be compared with other similar compounds such as:
3,5-Dimethyldodecane: Similar in structure but with methyl groups at the third and fifth positions, leading to different physical and chemical properties.
2,4-Dimethyldodecane: Another isomer with methyl groups at the second and fourth positions, which also exhibits unique characteristics.
Dodecane: The parent compound without any methyl groups, serving as a baseline for comparison
The uniqueness of this compound lies in its specific methylation pattern, which influences its reactivity and applications in various fields.
Propriétés
Numéro CAS |
56292-65-0 |
|---|---|
Formule moléculaire |
C14H30 |
Poids moléculaire |
198.39 g/mol |
Nom IUPAC |
2,5-dimethyldodecane |
InChI |
InChI=1S/C14H30/c1-5-6-7-8-9-10-14(4)12-11-13(2)3/h13-14H,5-12H2,1-4H3 |
Clé InChI |
KDRXSZIYLPVVDY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(C)CCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


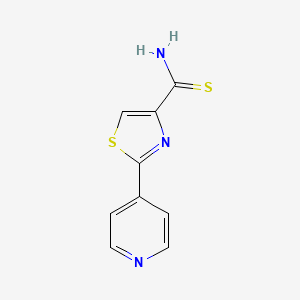
![6-benzyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B13930843.png)
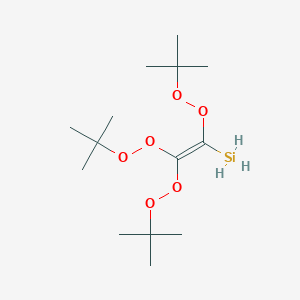
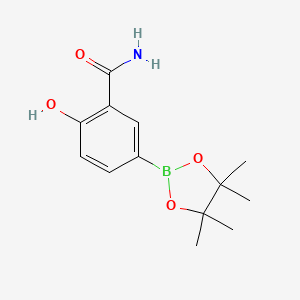
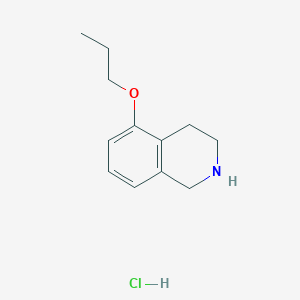
![[4-(3-Isopropyl-1H-pyrazol-4-yl)-pyrimidin-2-yl]-piperidin-4-ylamine](/img/structure/B13930869.png)
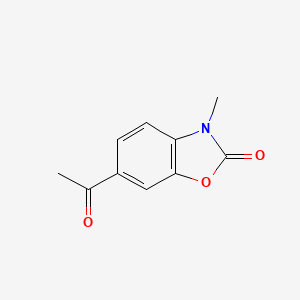
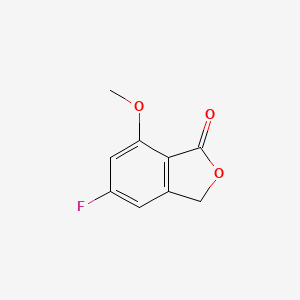
![5-(4-Morpholinobenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13930876.png)
![6-(4-Benzylpiperazin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine]](/img/structure/B13930879.png)

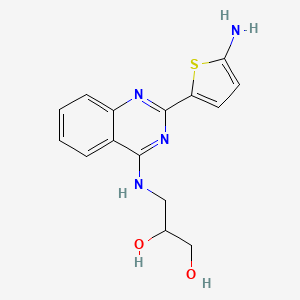
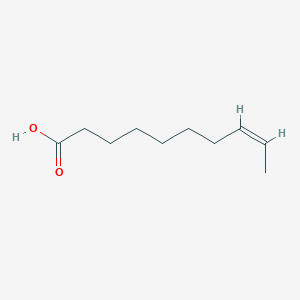
![1-[8-(3-Octyl-2-oxiranyl)octanoyl]pyrrolidine](/img/structure/B13930902.png)
